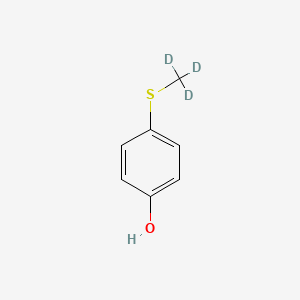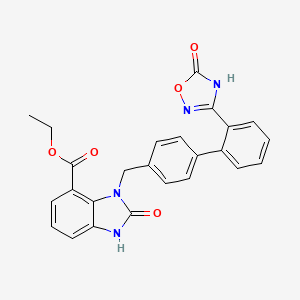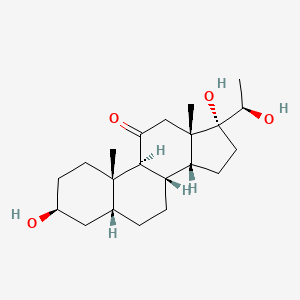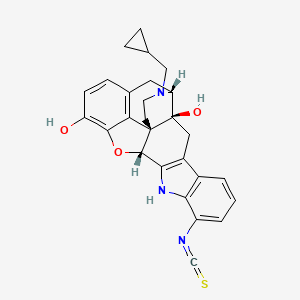![molecular formula C20H28O3 B13440172 (5S,8R,9S,10S,13S,14S,16R)-16-hydroxy-1,10,13-trimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13440172.png)
(5S,8R,9S,10S,13S,14S,16R)-16-hydroxy-1,10,13-trimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5S,8R,9S,10S,13S,14S,16R)-16-hydroxy-1,10,13-trimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione is a complex organic molecule. It is a derivative of cyclopenta[a]phenanthrene, a polycyclic aromatic hydrocarbon. This compound is notable for its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S,8R,9S,10S,13S,14S,16R)-16-hydroxy-1,10,13-trimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione typically involves multi-step organic synthesis. The process often starts with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of hydroxyl and keto groups through selective oxidation and reduction reactions. The stereochemistry of the molecule is controlled using chiral catalysts or chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure precise control over reaction conditions. The scalability of the synthesis process is crucial for producing the compound in sufficient quantities for research and industrial applications.
化学反応の分析
Types of Reactions
(5S,8R,9S,10S,13S,14S,16R)-16-hydroxy-1,10,13-trimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The keto groups can be reduced to hydroxyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the keto groups can produce diols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a model molecule for studying stereochemistry and reaction mechanisms. Its complex structure makes it an excellent candidate for exploring chiral synthesis and asymmetric catalysis.
Biology
In biological research, (5S,8R,9S,10S,13S,14S,16R)-16-hydroxy-1,10,13-trimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione is studied for its potential biological activity. It may interact with various biomolecules, making it a subject of interest in drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the synthesis of other complex organic molecules. Its unique structure makes it a valuable intermediate in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (5S,8R,9S,10S,13S,14S,16R)-16-hydroxy-1,10,13-trimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione involves its interaction with specific molecular targets. The hydroxyl and keto groups play a crucial role in its binding to enzymes or receptors, modulating their activity. The compound may also influence various signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other derivatives of cyclopenta[a]phenanthrene, such as:
- (5S,8R,9S,10S,13S,14S,16R)-16-hydroxy-1,10,13-trimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione
- This compound
Uniqueness
What sets this compound apart is its specific stereochemistry and functional groups. These features contribute to its unique reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C20H28O3 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
(5S,8R,9S,10S,13S,14S,16R)-16-hydroxy-1,10,13-trimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C20H28O3/c1-11-8-13(21)9-12-4-5-14-15(20(11,12)3)6-7-19(2)16(14)10-17(22)18(19)23/h8,12,14-17,22H,4-7,9-10H2,1-3H3/t12-,14+,15-,16-,17+,19-,20-/m0/s1 |
InChIキー |
XQOBVMZRGGRVLR-ZTYBCSSNSA-N |
異性体SMILES |
CC1=CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)C[C@H](C4=O)O)C)C |
正規SMILES |
CC1=CC(=O)CC2C1(C3CCC4(C(C3CC2)CC(C4=O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,3R)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-propanamidocyclopentane-1-carboxamide](/img/structure/B13440089.png)

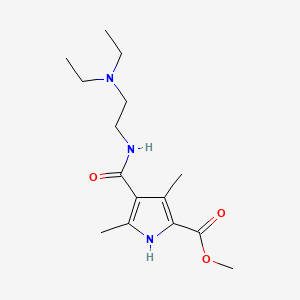
![(1R)-1-[(2R)-2-(2,4-difluorophenyl)-2-oxiranyl]ethanol](/img/structure/B13440096.png)
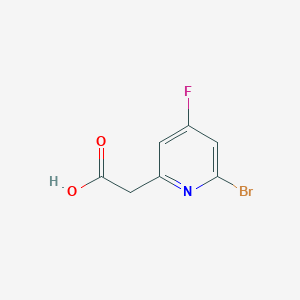
![2-[4-(1-Benzyltriazol-4-yl)anilino]benzamide](/img/structure/B13440105.png)


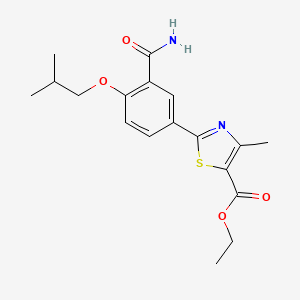
![[(Z)-(2-methyl-2-methylsulfinylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate](/img/structure/B13440134.png)
